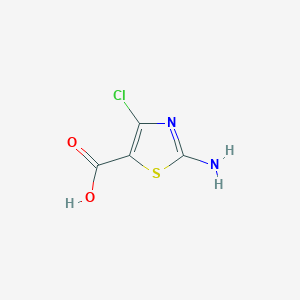

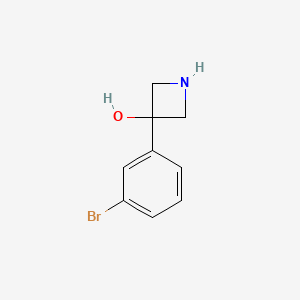

![molecular formula C18H24O5 B1380888 3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde CAS No. 582289-85-8](/img/structure/B1380888.png)

3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde” is a chemical compound with the molecular formula C18H24O5 . It has a molecular weight of 320.38 . This compound is used for proteomics research .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It’s known that it has a molecular weight of 320.38 and a molecular formula of C18H24O5 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Tetrahydropyrimidinylalkanes/Benzenes : Utilizing N,S-acetals with formaldehyde and diamines, bis-1,2,3,4-tetrahydropyrimidinylalkanes/benzenes have been synthesized, demonstrating the compound's utility in creating complex organic structures (Dutta et al., 2005).

Development of Mono and Bis Dihydropyrano Chromenes : This compound plays a role in synthesizing mono and bis dihydropyrano chromenes, showcasing its versatility in organic chemistry applications (Abaszadeh & Seifi, 2017).

Creation of Tetraaza[14]annulenes : The compound has been used to synthesize macrocyclic N4 ligands that chelate nickel(II) ions, indicating its potential in coordination chemistry (Hanke & Breitmaier, 1982).

Catalysis and Organic Reactions

Catalyzing Synthesis of Benzo[b]Pyrans : Its derivatives have been utilized in catalyzing the synthesis of 4H-benzo[b]pyrans in a fluorous biphase system, highlighting its role in facilitating important organic reactions (Hong & Cai, 2010).

Electropolymerization : Derivatives of this compound have been used in electropolymerization to create conducting polymers, revealing its applicability in materials science and electronics (Sotzing et al., 1996).

Development of Bis-Dihydropyridines : It has facilitated the Hantzsch synthesis of novel bis-dihydropyridines and bis(tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines), pointing to its significance in creating hybrid molecules (Sanad et al., 2020).

Potential Biological Applications

- Antimicrobial Activity : Some derivatives synthesized using this compound were tested for their antimicrobial activity, indicating its potential in medicinal chemistry and pharmaceutical applications (El-Gaby, 2003).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on “3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde” are not specified in the available resources. Given its use in proteomics research , it could be involved in studies related to protein structure and function, but more specific future directions would depend on the results of ongoing research.

Propiedades

IUPAC Name |

2-[3,4-bis(oxan-2-yloxy)phenyl]acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O5/c19-10-9-14-7-8-15(22-17-5-1-3-11-20-17)16(13-14)23-18-6-2-4-12-21-18/h7-8,10,13,17-18H,1-6,9,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCKBSRKMBMHNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=C(C=C(C=C2)CC=O)OC3CCCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

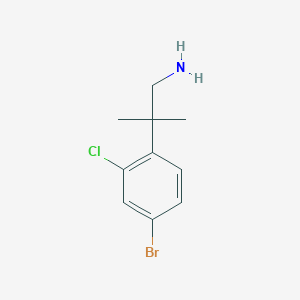

![1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine](/img/structure/B1380809.png)

![2-Azaspiro[4.4]nonane-1,6-dione](/img/structure/B1380815.png)

![5-Azaspiro[2.5]octan-6-one](/img/structure/B1380818.png)

![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1380822.png)

![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)

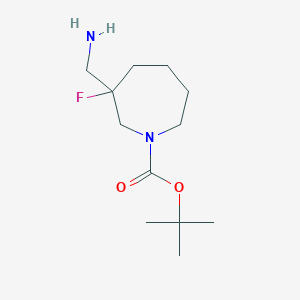

![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)

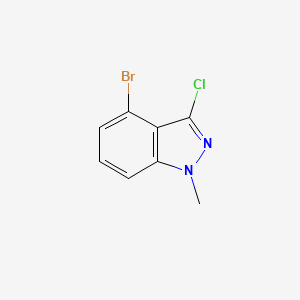

![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)